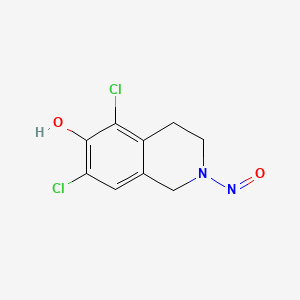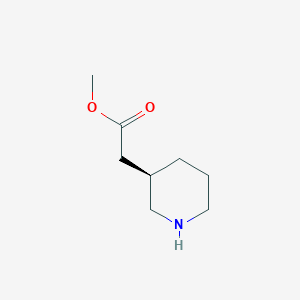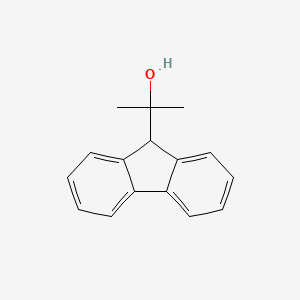![molecular formula C7H7BrClNO3 B13566022 2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)
2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromopyridin-3-yl)oxy]acetic acid hydrochloride is a chemical compound with the molecular formula C7H6BrNO3·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid hydrochloride typically involves the reaction of 5-bromopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom on the pyridine ring is replaced by the chloroacetic acid moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromopyridin-3-yl)oxy]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(5-Bromopyridin-3-yl)oxy]acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler derivative of pyridine with a bromine atom at the 5-position.
2-Amino-5-bromopyridine: Contains an amino group at the 2-position and a bromine atom at the 5-position.
5-Bromonicotinic acid: A derivative of nicotinic acid with a bromine atom at the 5-position.
Uniqueness
2-[(5-Bromopyridin-3-yl)oxy]acetic acid hydrochloride is unique due to the presence of the acetic acid moiety attached to the pyridine ring through an ether linkage. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H7BrClNO3 |
|---|---|
Peso molecular |
268.49 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrNO3.ClH/c8-5-1-6(3-9-2-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);1H |
Clave InChI |
PDFOJEKLJRWUSA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)OCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)





![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)


![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)

